N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
Description
This compound features a benzamide core linked via a methylene group to a 5-(3,4-dimethoxyphenyl)isoxazole moiety. The isoxazole ring provides rigidity and metabolic stability, while the benzamide group may facilitate hydrogen bonding. Its synthesis likely involves condensation reactions similar to those described for structurally related compounds, though tailored to introduce dimethoxy substituents .
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-7-5-13(9-19(16)27-3)18-11-15(23-29-18)12-22-21(24)14-6-8-17(26-2)20(10-14)28-4/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGRXGJGDISAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.
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Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
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Coupling to Form the Final Compound: : The final step involves coupling the isoxazole derivative with 3,4-dimethoxybenzamide. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it into an amine or other reduced forms.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Structural Characteristics
The compound features an isoxazole ring linked to a 3,4-dimethoxybenzamide moiety. The presence of methoxy groups contributes to its lipophilicity and may enhance its biological activity. The structural formula is represented as follows:
Pharmacological Properties
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide exhibits significant biological activities attributed to its unique structural features. Initial studies suggest that it may interact with various biological targets, leading to enzyme inhibition or receptor modulation. This interaction profile positions the compound as a candidate for therapeutic applications in treating conditions such as:
- Cancer : Isoxazole derivatives have been noted for their anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth.
- Neurodegenerative Diseases : The compound's potential to modulate neurotransmitter systems could be beneficial in developing treatments for diseases like Alzheimer's and Parkinson's.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Isoxazole Ring : Using appropriate starting materials that undergo cyclization.
- Introduction of the Benzamide Moiety : Achieved through acylation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer models. |
| Neuroprotective Effects | Investigate effects on neuroinflammation | Showed reduction in pro-inflammatory cytokines in neuronal cell cultures. |
| Enzyme Inhibition | Assess inhibition of specific kinases | Identified as a potent inhibitor of RET kinase, suggesting potential for cancer therapy. |
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Structure : Contains a benzamide group attached to a thiadiazole-isoxazole hybrid system. Lacks dimethoxy substituents.
- Synthesis: Prepared via reaction of enaminone with hydroxylamine hydrochloride and K₂CO₃ (70% yield) .
- Physicochemical Properties :
- Molecular weight: 348.39 g/mol
- Melting point: 160°C
- IR: C=O stretch at 1606 cm⁻¹
- NMR: Aromatic protons at δ 7.36–7.72 ppm
- Comparison : The absence of methoxy groups in Compound 6 reduces its lipophilicity compared to the target compound. This may result in lower membrane permeability but faster metabolic clearance.
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
- Structure : Features a pyridine-thiadiazole core with acetyl and methyl substituents.
- Synthesis : Synthesized via reaction with acetylacetone (80% yield) .
- Physicochemical Properties :
- Molecular weight: 414.49 g/mol
- Melting point: 290°C
- IR: Dual C=O stretches at 1679 and 1605 cm⁻¹
- The target compound’s dimethoxy groups offer electronic modulation without significant steric effects.
Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
- Structure : A calcium channel blocker with dual 3,4-dimethoxyphenyl groups and a nitrile-terminated aliphatic chain .
- Key Features :
- Methoxy groups enhance binding to hydrophobic pockets in L-type calcium channels.
- Nitrile group contributes to metabolic stability.
- Comparison : Both compounds share 3,4-dimethoxyphenyl motifs, but the target compound’s isoxazole-benzamide scaffold lacks the flexible aliphatic chain critical for verapamil’s ion channel modulation.
Data Table: Comparative Analysis
*Calculated for C₂₁H₂₂N₂O₆.
†Predicted based on increased symmetry and hydrogen bonding.
‡Inferred from benzamide analogs in .
Key Findings and Implications
Synthetic Feasibility : Yields for similar compounds (70–80%) suggest efficient synthetic routes, though introducing dimethoxy groups may require optimized conditions .
Pharmacological Potential: Unlike verapamil’s ion channel targeting, the target compound’s rigid isoxazole-benzamide scaffold may favor enzyme inhibition, akin to kinase inhibitors like imatinib.
Biological Activity
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic implications.
Structural Characteristics
The compound features a complex structure that includes an isoxazole ring, which is known for its biological activity due to the presence of nitrogen and oxygen in its five-membered ring. The molecular formula for this compound is , with a molecular weight of approximately 356.3 g/mol. The presence of dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
- Substitution with Dimethoxyphenyl Group : A palladium-catalyzed cross-coupling reaction is often employed to introduce the 3,4-dimethoxyphenyl substituent.
- Acylation : The final step involves acylating the isoxazole derivative with an appropriate acid to yield the target compound.
Initial studies suggest that this compound exhibits significant biological activity through interactions with various molecular targets. These interactions may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
- Receptor Modulation : It could potentially modulate receptor activity involved in signaling pathways related to inflammation or cancer.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that compounds with similar structural motifs exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, studies on related benzamide derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Isoxazole derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines .
- Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of mushroom tyrosinase, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders . This is particularly relevant given the role of tyrosinase in melanin production.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
